molecular formula C18H23ClN6O2 B2997117 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1170561-50-8

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2997117
CAS RN: 1170561-50-8
M. Wt: 390.87
InChI Key: WHOSNSANTIYHLT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications

1. Heterocyclic Compound Synthesis

The compound has been involved in the synthesis of heterocyclic compounds, such as pyrimidines, oxadiazolyl pyrimidinones, and triazinones. For instance, Kinoshita et al. (1989) explored the reaction of 1,3-oxazine-2,4(3H)-diones with various amines, yielding pyrimidine derivatives among other products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). In another study, Azab, Youssef, and El‐Bordany (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety, producing pyrimidine derivatives with potential antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).

2. Antioxidant Activity Studies

George et al. (2010) synthesized compounds derived from urea, benzaldehyde, and ethyl acetoacetate, further reacting with semicarbazide hydrochloride to form pyrimidinones with evaluated antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

3. Anticancer Potential

Pei Huang and colleagues (2020) synthesized a compound involving the chlorophenyl pyrimidinyl structure and evaluated its antiproliferative activity against various cancer cell lines, showing promising anticancer activity (Huang et al., 2020).

4. Agricultural Applications

Sharma, Banerjee, and Choudhury (2012) investigated the degradation of chlorimuron-ethyl, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, by Aspergillus niger in agricultural soil, demonstrating the potential role of microorganisms in the degradation of herbicides (Sharma, Banerjee, & Choudhury, 2012).

5. Herbicidal Activity

Research by Babczinski, Blunck, Sandmann, Shiokawa, and Yasui (1995) involved substituted phenyltetrahydropyrimidinones, related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

6. Molecular Docking and Structure-Activity Relationship Studies

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, structurally related to the queried compound, and conducted molecular docking studies to evaluate their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-24-6-8-25(9-7-24)16-12-17(22-13-21-16)27-10-5-20-18(26)23-15-4-2-3-14(19)11-15/h2-4,11-13H,5-10H2,1H3,(H2,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSNSANTIYHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

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